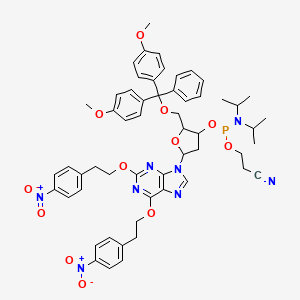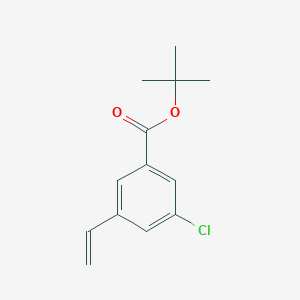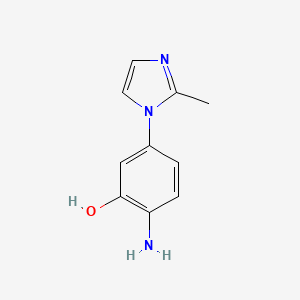
2'-Deoxyxanthosine CEP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyxanthosine CEP is a nucleoside analog that has garnered attention in the biomedical sector due to its therapeutic potential. It is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for addressing inflammation-related disorders and combating certain types of cancer.
Vorbereitungsmethoden
The synthesis of 2’-Deoxyxanthosine CEP can be achieved through enzymatic methods using nucleoside phosphorylases and 2’-deoxyribosyltransferases. These enzymes facilitate the glycosylation reactions, which are more efficient than traditional multistep chemical methods that require several protection and deprotection steps . Industrial production methods often involve the use of biocatalysts to optimize the synthesis process and improve yield.
Analyse Chemischer Reaktionen
2’-Deoxyxanthosine CEP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of xanthine derivatives, while reduction can yield deoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyxanthosine CEP has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acid analogs. In biology, it is studied for its role in DNA repair and mutagenesis. In medicine, it is explored for its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has applications in the industry for the production of nucleoside-based pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2’-Deoxyxanthosine CEP involves its incorporation into DNA, where it can induce mutations by deamination of nucleobases. This process results in the formation of xanthine from guanine, which can lead to errors during DNA replication. The compound’s anti-cancer properties are attributed to its ability to interfere with DNA synthesis and repair, ultimately leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyxanthosine CEP is unique compared to other nucleoside analogs due to its specific structure and properties. Similar compounds include 2’-deoxyinosine, 2’-deoxyuridine, and 2’-deoxyoxanosine. While these compounds also undergo deamination and can be incorporated into DNA, 2’-Deoxyxanthosine CEP is distinguished by its stability and specific applications in anti-cancer and anti-inflammatory research .
Eigenschaften
Molekularformel |
C56H61N8O12P |
|---|---|
Molekulargewicht |
1069.1 g/mol |
IUPAC-Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C56H61N8O12P/c1-38(2)62(39(3)4)77(74-32-10-31-57)76-49-35-51(75-50(49)36-73-56(42-11-8-7-9-12-42,43-17-25-47(69-5)26-18-43)44-19-27-48(70-6)28-20-44)61-37-58-52-53(61)59-55(72-34-30-41-15-23-46(24-16-41)64(67)68)60-54(52)71-33-29-40-13-21-45(22-14-40)63(65)66/h7-9,11-28,37-39,49-51H,10,29-30,32-36H2,1-6H3 |
InChI-Schlüssel |
UIIKKYYIJWWPOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])OCCC8=CC=C(C=C8)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
